1,5-Anhydro-D-fructose

概要

説明

1,5-Anhydro-D-fructose is a bioactive monosaccharide that is produced by the degradation of glycogen or related molecules. It is found in various natural sources, including mammalian tissues, algae, fungi, and bacteria

準備方法

1,5-Anhydro-D-fructose can be synthesized both enzymatically and chemically:

Enzymatic Synthesis: This method involves the use of alpha-1,4-glucan lyase, which catalyzes the conversion of starch into this compound. This process is efficient and yields high amounts of the compound.

Chemical Synthesis: this compound can also be prepared from D-glucose or D-fructose through a series of chemical reactions.

化学反応の分析

1,5-Anhydro-D-fructose undergoes various chemical reactions, including:

科学的研究の応用

Bioactive Properties

1,5-Anhydro-D-fructose exhibits a wide range of bioactive properties including:

- Antioxidant Effects : It has been shown to reduce oxidative stress by scavenging free radicals.

- Anti-inflammatory Activity : Research indicates its potential to modulate inflammatory responses.

- Antimicrobial Properties : 1,5-AF has demonstrated effectiveness against various pathogens.

- Antidiabetic Effects : It influences glucose metabolism and can potentially aid in glycemic control.

- Neuroprotective Effects : Recent studies suggest that it may protect against aging-associated brain diseases by activating AMP-activated protein kinases (AMPK) .

Nutritional Science

This compound is being explored as a dietary supplement due to its potential health benefits. It has been associated with modulating gut microbiota, enhancing metabolic health, and possibly serving as a prebiotic. A study found that supplementation with 1,5-AF altered the composition of gut microbiota in mice, enriching beneficial bacterial populations .

Diabetes Management

The compound is being investigated for its role in diabetes management. It is metabolized to 1,5-anhydro-D-glucitol (1,5-AG), which serves as a marker for glycemic control. Studies have shown that 1,5-AF can influence insulin sensitivity and glucose uptake, making it a candidate for further research in diabetes therapies .

Neuroprotection

Recent findings suggest that 1,5-AF may have neuroprotective effects by activating AMPK pathways in neuronal cells. This activation is hypothesized to prevent neurodegeneration associated with aging . Animal models have been used to investigate these effects further.

Food Preservation

Due to its antimicrobial properties, 1,5-AF has potential applications as a natural food preservative. Its ability to inhibit microbial growth can extend the shelf life of food products while maintaining safety and quality .

Case Study 1: Gut Microbiota Modulation

A metagenomic study on mice supplemented with 2% 1,5-AF revealed significant changes in gut microbiota composition. The results indicated an increase in beneficial bacteria associated with improved metabolic health .

| Parameter | Control Group | 1,5-AF Group |

|---|---|---|

| Total Bacterial Reads | 50,000,000 | 50,353,995 |

| Beneficial Bacteria (%) | 30% | 45% |

| Pathogenic Bacteria (%) | 20% | 10% |

Case Study 2: Neuroprotective Effects

In a study examining the effects of 1,5-AF on aging-related cognitive decline in rats, it was found that administration improved memory retention and reduced markers of oxidative stress in the brain .

| Group | Memory Retention Score | Oxidative Stress Markers (μmol/g) |

|---|---|---|

| Control | 60 | 15 |

| Treatment (1,5-AF) | 80 | 8 |

作用機序

1,5-Anhydro-D-fructose exerts its effects through various molecular pathways:

Antioxidant Activity: It enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

Gut Microbiome Modulation: This compound alters the composition of the gut microbiota, enriching beneficial bacterial taxa.

類似化合物との比較

1,5-Anhydro-D-fructose can be compared with other similar compounds such as:

1,5-Anhydro-D-glucitol: This compound is a metabolite of this compound and is used as a marker of glycemic control in diabetes patients.

Ascopyrone P: A derivative of this compound with antimicrobial and antioxidant properties.

1-Deoxymannonojirimycin: Another derivative with potential biological activities.

生物活性

1,5-Anhydro-D-fructose (1,5-AF) is a naturally occurring monosaccharide that has gained attention for its diverse biological activities. It is primarily produced through the degradation of starch and glycogen and is found in various biological systems, including mammalian tissues. This article explores the biological activity of 1,5-AF, highlighting its effects on neuroprotection, antimicrobial properties, metabolic regulation, and potential applications in biomedicine.

Overview of this compound

1,5-AF is formed from starch or glycogen via enzymatic reactions involving α-1,4-glucan lyase. Its structure allows it to participate in various metabolic pathways and exert significant biological effects. Research indicates that 1,5-AF possesses antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

Neuroprotective Effects

Recent studies have demonstrated that 1,5-AF exhibits neuroprotective properties, particularly in models of aging-associated brain diseases. In an animal model of acute ischemic stroke (AIS), intraperitoneal injection of 1,5-AF significantly reduced cerebral infarct volume and neurological deficits . The compound activates AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis and has been linked to neuroprotection.

Table 1: Neuroprotective Effects of this compound

| Study Model | Treatment Method | Key Findings |

|---|---|---|

| AIS Model | Intraperitoneal injection | Reduced cerebral infarct volume; improved survival |

| SHRSPs | Oral administration | Lowered blood pressure; prolonged survival |

| SAMP8 Model | Oral administration | Improved motor cognitive function |

Antimicrobial Properties

1,5-AF has been identified as a natural antibiotic with the ability to inhibit the growth of various pathogens. Studies have shown that it effectively reduces the proliferation of Staphylococcus epidermidis and other central nervous system pathogens . The antimicrobial action is believed to be linked to its ability to modulate the metabolic pathways in bacteria.

Metabolic Regulation

The compound also plays a role in metabolic regulation. Research indicates that 1,5-AF can influence gut microbiota composition and enhance the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial cofactor in metabolic processes . In a metagenomic study involving mice fed with 2% 1,5-AF, significant changes in gut microbiota were observed, including an increase in beneficial bacteria such as Bifidobacterium.

Table 2: Effects of this compound on Gut Microbiota

| Parameter | Control Group | 1,5-AF Supplemented Group |

|---|---|---|

| Total Bacterial Count | Baseline | Increased |

| Bifidobacterium | Low | High |

| Genes Associated with NAD | Low | Enriched |

Case Studies

Several case studies have illustrated the potential therapeutic applications of 1,5-AF:

- Parkinson's Disease Model : In vitro studies using rotenone-induced neuronal damage models revealed that 1,5-AF protects against cytotoxic effects by enhancing mitochondrial biogenesis through PGC-1α activation .

- Satiety Regulation : Recent findings suggest that 1,5-AF activates oxytocin neurons in the hypothalamus to suppress feeding behavior. This mechanism indicates its potential role as a regulator of energy metabolism .

特性

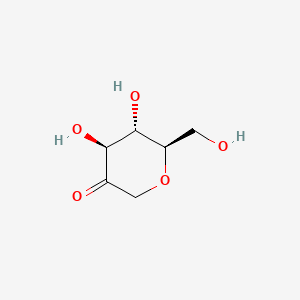

IUPAC Name |

4,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h4-7,9-10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLOLUFOLJIQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(C(O1)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75414-43-6 | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 - 112 °C | |

| Record name | D-1,5-Anhydrofructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。